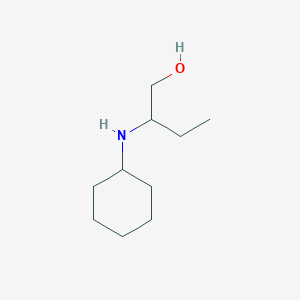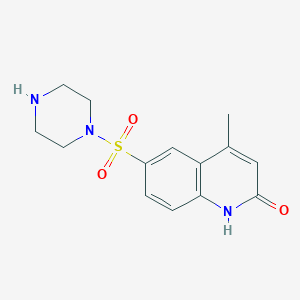
4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a piperazine sulfonyl group and a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: Finally, the piperazine group can be introduced through nucleophilic substitution, where the sulfonylated quinoline reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or desulfonylated products.
Substitution: N-alkyl or N-acyl derivatives of the piperazine group.
Scientific Research Applications
4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine sulfonyl group can enhance binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic amino acids in protein active sites. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
4-Methyl-6-(piperazin-1-ylsulfonyl)quinolin-2(1H)-one can be compared with other quinoline derivatives and piperazine-containing compounds. Similar compounds include:
Chloroquine: A quinoline derivative used as an antimalarial drug.
Piperazine: A simple heterocyclic compound used as an anthelmintic.
Sulfonylureas: A class of compounds used as oral hypoglycemic agents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity compared to its individual components or other related compounds.
Properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
4-methyl-6-piperazin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H17N3O3S/c1-10-8-14(18)16-13-3-2-11(9-12(10)13)21(19,20)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3,(H,16,18) |
InChI Key |
GDLKAEWEOHFCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


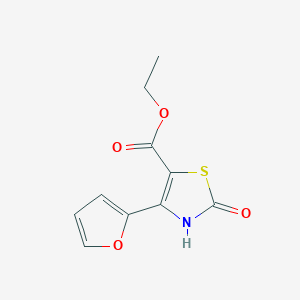

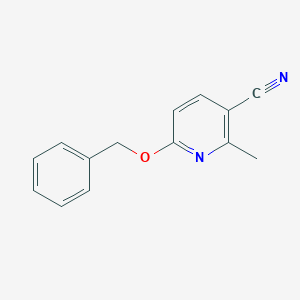

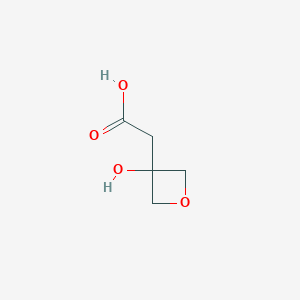
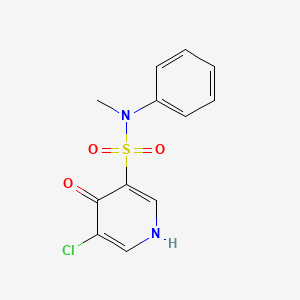
![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)
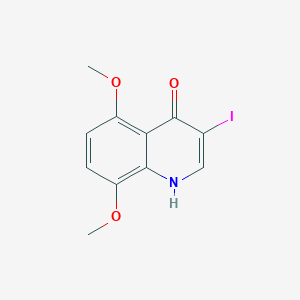
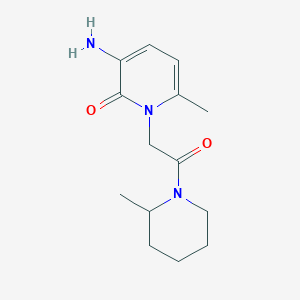
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
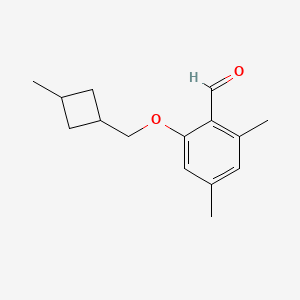
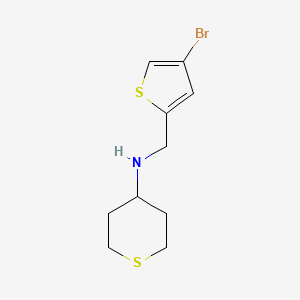
![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
